![molecular formula C8H9NO3 B2844335 methyl 5-formyl-2-methyl-1H-pyrrole-3-carboxylate CAS No. 34034-36-1](/img/structure/B2844335.png)
methyl 5-formyl-2-methyl-1H-pyrrole-3-carboxylate
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Overview
Description
“Methyl 5-formyl-2-methyl-1H-pyrrole-3-carboxylate” is a chemical compound with the molecular weight of 167.16 . It is also known by its IUPAC name “methyl 5-formyl-2-methyl-1H-pyrrole-3-carboxylate” and has the InChI code "1S/C8H9NO3/c1-5-7(8(11)12-2)3-6(4-10)9-5/h3-4,9H,1-2H3" .
Molecular Structure Analysis
The molecular structure of “methyl 5-formyl-2-methyl-1H-pyrrole-3-carboxylate” is represented by the InChI code "1S/C8H9NO3/c1-5-7(8(11)12-2)3-6(4-10)9-5/h3-4,9H,1-2H3" . This indicates that the compound has a pyrrole ring with a formyl group at the 5th position, a methyl group at the 2nd position, and a carboxylate group at the 3rd position.Physical And Chemical Properties Analysis
“Methyl 5-formyl-2-methyl-1H-pyrrole-3-carboxylate” is a powder at room temperature . It has a melting point of 154-156 degrees Celsius . .Scientific Research Applications
Natural Product Chemistry and Origins
Pyrrole-2-carboxaldehyde derivatives, including methyl 5-formyl-2-methyl-1H-pyrrole-3-carboxylate, have been isolated from diverse natural sources. These include fungi, plants (roots, leaves, and seeds), and microorganisms. Notably, pyrraline, a well-known diabetes molecular marker, shares a Py-2-C skeleton. In vivo, pyrraline is produced through sequential reactions involving this intriguing structural motif .
Biological Functions and Physiological Activities
The Py-2-C skeleton is crucial for various biological functions. Molecules containing this scaffold exhibit diverse physiological activities. While the exact mechanisms are still being explored, these compounds have potential implications in health and disease. Further research is needed to uncover their precise roles .
Medicinal Chemistry and Drug Development
Pyrrole derivatives have been harnessed in drug discovery. Their unique structure and reactivity make them valuable building blocks for designing novel pharmaceuticals. Researchers have explored the potential of Py-2-C-containing compounds as antimalarials, HIV-1 protease inhibitors, and more. The synthesis of pyrrolin-4-ones, related to pyrrole-3-carboxylic acids, has attracted attention due to their bioactivity .
Organic Synthesis and Cyclization Reactions
The cyclization modes of glycine-derived enamino amides have led to the synthesis of 2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide. This compound is obtained as a single product with high yield and operational simplicity. Understanding the preferred cyclization pathways under specific conditions contributes to our knowledge of pyrrole-based reactions .
Functional Materials and Chemical Sensors
Pyrrole derivatives have been explored for their potential in functional materials. Their unique electronic properties make them suitable for applications such as chemical sensors, conductive polymers, and molecular switches. Researchers continue to investigate how modifications to the Py-2-C scaffold impact material properties .
Catalysis and Synthetic Transformations
Pyrrole-2-carboxylic acid derivatives participate in various catalytic processes. For instance, the Paal–Knorr reaction can yield 3-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl) benzonitrile, demonstrating the versatility of pyrrole-based chemistry. These transformations contribute to the synthesis of complex molecules and functional materials .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
The primary targets of methyl 5-formyl-2-methyl-1H-pyrrole-3-carboxylate are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, and the presence of other molecules or ions that can interact with the compound.
properties
IUPAC Name |
methyl 5-formyl-2-methyl-1H-pyrrole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-5-7(8(11)12-2)3-6(4-10)9-5/h3-4,9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFNBEVLWXLNEGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1)C=O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-formyl-2-methyl-1H-pyrrole-3-carboxylate |
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